N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine
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Overview
Description
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine is a complex organic compound characterized by the presence of a pyrazole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. For instance, the pyrazole intermediate can be synthesized through the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with formaldehyde. The thiazole intermediate can be prepared by reacting 4-methyl-1,3-thiazole-2-amine with an appropriate alkylating agent. The final coupling step involves the reaction of these intermediates in the presence of a base such as sodium hydride, under an inert atmosphere, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)ethanamine
- N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine
Uniqueness
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine is unique due to its specific combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality.
Properties
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4S/c1-5-13(4,12-16-9(2)8-18-12)14-6-11-7-15-17-10(11)3/h7-8,14H,5-6H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIXUDNVBYWVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CS1)C)NCC2=C(NN=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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